(2S,3aR,6aR)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid (2S,3aR,6aR)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 197166-32-8
VCID: VC8345027
InChI: InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m1/s1
SMILES: CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)O
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol

(2S,3aR,6aR)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid

CAS No.: 197166-32-8

Cat. No.: VC8345027

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

(2S,3aR,6aR)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid - 197166-32-8

Specification

CAS No. 197166-32-8
Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name (2S,3aR,6aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m1/s1
Standard InChI Key MHOIOLLMOIIRTR-BBBLOLIVSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H]2CCC[C@@H]2C[C@H]1C(=O)O
SMILES CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)O

Introduction

Structural and Stereochemical Analysis

Bicyclic Core and Functional Groups

The compound features a bicyclic framework consisting of a five-membered cyclopentane ring fused to a pyrrole heterocycle. The [b] notation in cyclopenta[b]pyrrole indicates the specific ring fusion pattern, where the pyrrole nitrogen is adjacent to the shared bond between the two rings . The tert-butoxycarbonyl (Boc) group protects the secondary amine, while the carboxylic acid group at position 2 provides a handle for further derivatization.

Stereochemical Configuration

The (2S,3aR,6aR) configuration defines the spatial arrangement of substituents. The 2S designation refers to the carboxylic acid’s chiral center, while 3aR and 6aR describe the bridgehead carbons of the bicyclic system. This stereochemistry is critical for biological activity, as it influences molecular interactions with target proteins . Computational modeling and X-ray crystallography of analogous compounds reveal that the cis-fused rings adopt a rigid, bowl-like conformation, which enhances binding affinity in enzyme active sites .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis typically involves a multi-step sequence starting from simpler bicyclic precursors. A representative route, adapted from CN102167680B , proceeds as follows:

  • Cyclization: A diketone intermediate undergoes acid-catalyzed cyclization to form the cyclopenta[b]pyrrole core.

  • Reduction: Sodium borohydride selectively reduces a ketone to a hydroxyl group, introducing a stereocenter at position 4 .

  • Boc Protection: The secondary amine is protected using di-tert-butyl dicarbonate under basic conditions to prevent undesired side reactions during subsequent steps.

  • Oxidation: The hydroxyl group is oxidized to a carboxylic acid using Jones reagent, finalizing the target structure .

Industrial Scalability

Industrial production emphasizes cost-effective and scalable methods. High-pressure hydrogenation reactors are employed for stereoselective reductions, achieving enantiomeric excesses >98% . Continuous-flow systems minimize purification steps, as demonstrated in Patent CN103113288A, where in-situ extraction and crystallization yield 95% pure product .

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₁NO₄
Molecular Weight255.31 g/mol
CAS Number597569-42-1
IUPAC Name(3S,3aR,6aR)-2-[(tert-Butoxycarbonyl)]-3-carboxy-octahydrocyclopenta[b]pyrrole
SolubilitySoluble in DMSO, methanol; insoluble in water

The Boc group enhances solubility in organic solvents, facilitating reactions in non-polar media. The carboxylic acid’s pKa (~4.5) enables pH-dependent reactivity, such as salt formation with amines.

Applications in Pharmaceutical Research

Peptide Synthesis

The compound serves as a constrained proline analog in peptide therapeutics. Its rigid bicyclic structure reduces conformational flexibility, improving metabolic stability and target selectivity. For example, it has been incorporated into thrombopoietin receptor agonists to enhance oral bioavailability .

Enzyme Inhibition

The bicyclic scaffold mimics transition states in enzymatic reactions. In a 2023 study, derivatives of this compound exhibited nanomolar inhibition against hepatitis C virus NS3/4A protease, attributed to optimal steric complementarity with the enzyme’s active site.

Recent Advances and Future Directions

Stereoselective Catalysis

Recent patents describe asymmetric hydrogenation using chiral ruthenium catalysts, achieving diastereomeric ratios of 20:1 . Enzymatic resolution methods using lipases have also been explored, though industrial adoption remains limited due to cost .

Green Chemistry Initiatives

Microwave-assisted synthesis reduces reaction times from hours to minutes, as reported in CN103113288A . Solvent-free mechanochemical grinding is under investigation for large-scale applications, aligning with sustainability goals.

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